N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-13-9-14(2)17(15(3)10-13)22-19(24)18(23)21-11-16-12-25-20(26-16)7-5-4-6-8-20/h9-10,16H,4-8,11-12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURHKSFFYXTLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with mesityloxalamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxalamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the mesityl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The mesityl group may also play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide
- N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide
- N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide stands out due to its mesityl group, which provides unique steric and electronic properties. This makes it particularly interesting for applications requiring high stability and specific binding interactions.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide is a synthetic organic compound with a complex structure characterized by a dioxaspiro framework and an oxalamide functional group. Its unique molecular configuration potentially influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 346.4 g/mol |
| Functional Groups | Dioxaspiro, Oxalamide |
| CAS Number | 900006-86-2 |
The presence of the mesityl group contributes to steric hindrance, which may affect its interaction with biological targets and overall reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine with mesityl oxalyl chloride under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine for catalysis .
Preliminary studies suggest that this compound exhibits biological activities that may include anti-inflammatory and analgesic properties. The mechanism of action is hypothesized to involve modulation of specific molecular targets, including enzymes and signaling pathways related to inflammation and pain response.
Case Studies and Research Findings
Research on similar compounds has indicated potential therapeutic applications in various fields:
- Anticancer Activity : Compounds with similar oxalamide structures have shown promise in inhibiting cancer cell proliferation by interfering with cell cycle regulation.
- Anti-inflammatory Effects : Studies suggest that oxalamides can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Kinase Inhibition : Some derivatives have been explored for their ability to inhibit specific kinases involved in cellular signaling pathways, which could be relevant for conditions like cancer and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
A comparison with other oxalamide derivatives highlights the unique properties of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyl | Antimicrobial | Benzyl group enhances reactivity |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl) | Kinase inhibitor | Targets RIPK1 involved in necroptosis |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl) | Potential anticancer | Pyridine ring may facilitate receptor binding |
This table illustrates how variations in substituents affect biological activity and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide, and how can purity be ensured?
- Methodology : The synthesis typically involves coupling a 1,4-dioxaspiro[4.5]decane derivative with mesityloxalamide. For example, similar oxalamide derivatives are synthesized via sequential reactions: (1) activation of the carbonyl group (e.g., using oxalyl chloride), (2) nucleophilic substitution with amines, and (3) purification via silica gel chromatography (54–58% yields reported for analogous compounds) .
- Purity Control : Use TLC monitoring and column chromatography (hexane/ethyl acetate gradients). Characterize intermediates via -NMR (e.g., δ 1.45–1.70 ppm for spirocyclic protons) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Primary Methods :
- -NMR : Identify spirocyclic protons (δ 1.4–1.8 ppm), mesityl aromatic protons (δ 6.7–6.9 ppm), and oxalamide NH signals (δ 8.2–8.5 ppm) .
- -NMR : Confirm carbonyl carbons (δ 165–170 ppm) and spirocyclic carbons (δ 60–70 ppm for dioxolane carbons) .
- Secondary Methods : HRMS for molecular ion validation and IR for carbonyl stretching (~1680 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in oxalamide coupling steps?
- Factors to Test :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to toluene .
- Catalysts : Add DMAP or HOBt to reduce side reactions .
- Temperature : Elevated temperatures (50–60°C) may improve coupling efficiency but risk decomposition .
- Data Analysis : Compare yields under varying conditions using DOE (Design of Experiments) frameworks. For example, a 12% yield increase was reported for analogous compounds using DMF vs. toluene .
Q. How do steric effects from the mesityl group influence reactivity and crystallinity?
- Steric Hindrance : The mesityl group’s ortho-methyl groups can slow reaction kinetics (e.g., coupling steps) but enhance crystallinity due to planar stacking.
- Crystallography : Use SHELX programs for single-crystal X-ray diffraction. For example, similar spirocyclic structures show P space groups with intermolecular H-bonding (2.8–3.1 Å) .
Q. What strategies resolve contradictions in reported -NMR data for spirocyclic oxalamides?
- Approach :
- Solvent Effects : Compare CDCl vs. DMSO-d; NH protons may shift upfield in DMSO (δ 8.5 → 8.2 ppm) .
- Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening (e.g., spirocyclic ring puckering) .
- Case Study : A 0.1 ppm discrepancy in mesityl protons was resolved by standardizing solvent and concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
